molecular formula C15H10ClNO2 B5086633 8-chloro-2-(4-methylphenyl)-4H-3,1-benzoxazin-4-one

8-chloro-2-(4-methylphenyl)-4H-3,1-benzoxazin-4-one

Cat. No.: B5086633
M. Wt: 271.70 g/mol
InChI Key: NICJHHDNXACXLR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

8-chloro-2-(4-methylphenyl)-4H-3,1-benzoxazin-4-one is a heterocyclic compound that belongs to the benzoxazinone family This compound is characterized by the presence of a chloro group at the 8th position and a 4-methylphenyl group at the 2nd position of the benzoxazinone ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-chloro-2-(4-methylphenyl)-4H-3,1-benzoxazin-4-one typically involves the cyclization of anthranilic acid derivatives. One common method includes the amidation of 2-aminobenzoic acid derivatives with the appropriate acid chloride, followed by cyclization using acetic anhydride under reflux conditions . The reaction conditions are crucial to ensure the formation of the desired benzoxazinone ring.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory synthesis. The process may be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to control reaction parameters precisely.

Chemical Reactions Analysis

Types of Reactions

8-chloro-2-(4-methylphenyl)-4H-3,1-benzoxazin-4-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can be carried out to modify the functional groups present in the compound.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur, particularly at the chloro and methylphenyl positions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups into the benzoxazinone ring.

Scientific Research Applications

8-chloro-2-(4-methylphenyl)-4H-3,1-benzoxazin-4-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 8-chloro-2-(4-methylphenyl)-4H-3,1-benzoxazin-4-one involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. For instance, it may inhibit cyclooxygenase enzymes, reducing the production of pro-inflammatory mediators .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

8-chloro-2-(4-methylphenyl)-4H-3,1-benzoxazin-4-one is unique due to the specific substitution pattern on the benzoxazinone ring, which imparts distinct chemical and biological properties. Its chloro and methylphenyl groups contribute to its specific reactivity and potential therapeutic applications.

Properties

IUPAC Name

8-chloro-2-(4-methylphenyl)-3,1-benzoxazin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10ClNO2/c1-9-5-7-10(8-6-9)14-17-13-11(15(18)19-14)3-2-4-12(13)16/h2-8H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NICJHHDNXACXLR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NC3=C(C=CC=C3Cl)C(=O)O2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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